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Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3,4-
Dimethoxymethamphetamine (DMMA), a synthetic compound of the phenethylamine and
amphetamine chemical classes. As a structural analog of the widely studied 3,4-
methylenedioxymethamphetamine (MDMA), DMMA presents a unique subject for
neuropharmacological research. This document delves into its chemical synthesis, mechanism
of action at monoamine transporters, and potential psychoactive effects. Drawing upon
comparative analysis with MDMA, this guide also explores the anticipated metabolic pathways,
pharmacokinetic properties, and neurotoxicological considerations of DMMA. Detailed
experimental protocols for relevant assays are provided to facilitate further investigation by
researchers, scientists, and drug development professionals.

Introduction and Chemical Profile

3,4-Dimethoxymethamphetamine (DMMA) is a substituted amphetamine that shares a core
phenethylamine structure with a range of neuroactive compounds.[1] Its chemical identity is
defined by two methoxy groups at the 3 and 4 positions of the phenyl ring and a methyl group
on the alpha carbon of the ethylamine side chain.[1] The distinction from its well-known analog,
MDMA, lies in the replacement of the methylenedioxy bridge with two separate methoxy
moieties.[1][2] This seemingly subtle structural modification has a significant impact on its
pharmacological activity.
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DMMA is primarily encountered as a research chemical, utilized in scientific studies to probe
the structure-activity relationships of monoamine transporter ligands.[2] While not as widely
studied as MDMA, understanding the pharmacological nuances of DMMA can provide valuable
insights into the design of novel psychoactive compounds and potential therapeutic agents.

Chemical Properties of 3,4-Dimethoxymethamphetamine

Property Value Reference

1-(3,4-Dimethoxyphenyl)-N-
IUPAC Name ] [3]
methylpropan-2-amine

Molecular Formula C12H19NO2 [3]
Molar Mass 209.29 g/mol [3]
CAS Number 33236-61-2 [3]

Synthesis of 3,4-Dimethoxymethamphetamine

The primary synthetic route to 3,4-Dimethoxymethamphetamine involves the reductive
amination of 3,4-dimethoxyphenylacetone with methylamine.[4][5] This method is analogous to
the synthesis of other substituted amphetamines.

Experimental Protocol: Reductive Amination of 3,4-
Dimethoxyphenylacetone

This protocol describes a general procedure for the synthesis of DMMA. Researchers should
adapt and optimize the conditions based on their specific laboratory settings and safety
protocols.

Materials:
e 3,4-Dimethoxyphenylacetone

e Methylamine solution (e.g., 40% in water or as a gas)
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Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic
hydrogenation with Hz/Pd-C)

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
Apparatus for chemical synthesis under an inert atmosphere

Purification equipment (e.g., column chromatography, distillation apparatus)

Procedure:

Dissolve 3,4-dimethoxyphenylacetone in an appropriate anhydrous solvent in a reaction
vessel under an inert atmosphere (e.g., nitrogen or argon).

Add methylamine solution to the reaction mixture. The molar ratio of methylamine to the
ketone should be optimized, but a slight excess of the amine is typically used.

Stir the mixture at room temperature for a designated period to allow for the formation of the
intermediate imine.

Introduce the reducing agent to the reaction mixture in a controlled manner. If using sodium
borohydride, it should be added portion-wise to manage the reaction rate. For catalytic
hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence
of a palladium on carbon catalyst.

Monitor the progress of the reaction using an appropriate analytical technique, such as thin-
layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, quench the reaction carefully. If a borohydride reducing agent was used,
this is typically done by the slow addition of water or a dilute acid.

Perform a work-up procedure to isolate the crude product. This usually involves solvent
extraction and washing to remove unreacted reagents and byproducts.

Purify the crude 3,4-Dimethoxymethamphetamine freebase using column chromatography
or distillation.
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e The purified freebase can be converted to a salt, such as the hydrochloride salt, for improved
stability and handling by bubbling dry hydrogen chloride gas through a solution of the
freebase in an appropriate solvent.

Pharmacodynamics and Mechanism of Action

The primary pharmacological action of 3,4-Dimethoxymethamphetamine is the inhibition of
monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine
transporter (NET).[6] It is considered to be a competitive inhibitor at these sites.[6] Available
data indicates that DMMA has a higher affinity for SERT compared to NET.[6]

Monoamine Transporter Binding Affinities

Transporter Ligand ICs0 (UM) Ki (uM) Reference
SERT DMMA 108.0+1.1 7.7 [6]
NET DMMA 2534 +1.2 22.8 [6]

It is noteworthy that DMMA is significantly less potent than MDMA as an inhibitor of both SERT
and NET.[6] This difference in potency likely translates to weaker overall psychoactive effects.
Some sources also classify DMMA as a potential serotonin—norepinephrine—dopamine
releasing agent (SNDRA), though it is acknowledged to be substantially less potent than
MDMA in this regard.[3] The precise mechanisms underlying its potential releasing activity
require further investigation.

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the general mechanism of action of a monoamine reuptake
inhibitor like DMMA at a serotonergic synapse.
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Caption: Inhibition of SERT by DMMA increases synaptic serotonin levels.

Metabolism and Pharmacokinetics (Inferred Profile)

Direct experimental data on the metabolism and pharmacokinetics of 3,4-
Dimethoxymethamphetamine in any species is currently lacking in the scientific literature.
However, based on its structural similarity to MDMA, a probable metabolic profile can be
inferred.

The metabolism of MDMA is complex and primarily occurs in the liver, mediated by the
cytochrome P450 (CYP) enzyme system.[7][8][9] The major metabolic pathways for MDMA
include N-demethylation to 3,4-methylenedioxyamphetamine (MDA) and O-demethylenation to
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3,4-dihydroxymethamphetamine (HHMA).[10][11] These pathways are catalyzed by several
CYP isoforms, with CYP2D6 playing a significant role in O-demethylenation.[7][12]

For DMMA, analogous metabolic transformations are anticipated:

o O-Demethylation: One or both of the methoxy groups are likely to be demethylated to form
hydroxyl groups, resulting in catechol metabolites. These catechols can be further
metabolized through conjugation or oxidation.

» N-Demethylation: The N-methyl group can be removed to yield 3,4-dimethoxyamphetamine
(3,4-DMA).

o Deamination: The amine group can be oxidatively removed.

The resulting metabolites, particularly the catechol derivatives, may possess their own
pharmacological activity and could contribute to the overall effects and potential toxicity of
DMMA.

Anticipated Metabolic Pathways of DMMA

[3,4-Dimethoxymethamphetamine (DMMAD

Res N-Demethylation SN (// O-Demethylation \) [/ O-Demethylation \‘)
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Caption: Predicted metabolic pathways of DMMA based on MDMA metabolism.

Due to the persistent confusion in the literature with 1,3-dimethylamylamine (DMAA), no
reliable pharmacokinetic data for DMMA (absorption, distribution, metabolism, and excretion -
ADME) is available. It is anticipated that, like other amphetamines, DMMA would be readily
absorbed orally and distribute widely throughout the body, including crossing the blood-brain
barrier. Its elimination half-life would be dependent on the rate of its hepatic metabolism.

In Vivo Effects (Comparative Profile)

Specific in vivo studies detailing the behavioral, physiological, and neurochemical effects of
3,4-Dimethoxymethamphetamine in animal models are not readily available. However, based
on its mechanism of action as a monoamine reuptake inhibitor with a preference for serotonin,
its in vivo effects are expected to be a milder version of those produced by MDMA.

MDMA is known to induce a range of behavioral and physiological effects in rodents, including:
 Increased locomotor activity: This is a common effect of psychostimulants.[2][13]

e Prosocial behavior: MDMA has been shown to increase social interaction in some
paradigms.[14]

» Anxiogenic or anxiolytic effects: The effects of MDMA on anxiety are complex and can be
dose- and context-dependent.[2]

» Hyperthermia: A significant and potentially dangerous effect of MDMA is an increase in body
temperature.[13]

» Neurotransmitter release: In vivo microdialysis studies have demonstrated that MDMA
causes a significant increase in the extracellular concentrations of serotonin and dopamine
in various brain regions.[1][15][16]

Given that DMMA is a less potent monoamine transporter inhibitor than MDMA, it is plausible
that it would produce similar, but less pronounced, behavioral and physiological effects. It may
exhibit mild stimulant and/or entactogenic-like properties.
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Experimental Protocol: In Vivo Microdialysis

This protocol provides a general framework for conducting in vivo microdialysis to assess the

effects of DMMA on neurotransmitter levels in the brain of a freely moving rodent.

Materials:

3,4-Dimethoxymethamphetamine hydrochloride

Stereotaxic apparatus

Microdialysis probes

Syringe pump

Fraction collector

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Artificial cerebrospinal fluid (aCSF)

Anesthetic (e.qg., isoflurane)

Procedure:

Anesthetize the animal and place it in a stereotaxic frame.

Surgically implant a guide cannula into the brain region of interest (e.g., striatum, prefrontal
cortex).

Allow the animal to recover from surgery for a specified period.

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 pL/min) using a syringe
pump.

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a
fraction collector.
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o Administer DMMA to the animal (e.g., via intraperitoneal injection) at the desired dose.
e Continue to collect dialysate samples for several hours post-administration.

e Analyze the collected dialysate samples for the concentrations of neurotransmitters (e.g.,
serotonin, dopamine) and their metabolites using HPLC-ED.

o Express the post-drug neurotransmitter levels as a percentage of the baseline levels to
determine the effect of DMMA.

Neurotoxicological Profile (Inferred)

There is no direct evidence from studies specifically investigating the neurotoxicity of 3,4-
Dimethoxymethamphetamine. However, its structural relationship to MDMA and other
amphetamines warrants a careful consideration of its potential for neurotoxic effects.

High doses of MDMA are known to cause long-term damage to serotonin neurons in the brain.
[13] This neurotoxicity is thought to be mediated, at least in part, by its metabolites. The
formation of reactive catecholamine metabolites from the O-demethylenation of MDMA can
lead to oxidative stress and damage to nerve terminals.[7][17][18]

Given that DMMA is expected to be metabolized to catechol derivatives, there is a theoretical
risk of similar neurotoxic mechanisms. One study did find that 3,4-
dimethoxymethamphetamine induced apoptosis in a neuroblastoma cell line, but this effect
was not associated with oxidative stress, suggesting a potentially different mechanism of
toxicity compared to the catechol metabolites of MDMA. Further research is needed to
elucidate the specific neurotoxic potential of DMMA and its metabolites.

Conclusion

3,4-Dimethoxymethamphetamine is a pharmacologically active compound that primarily
functions as a serotonin and norepinephrine reuptake inhibitor, with a lower potency than its
close analog, MDMA. While its full pharmacological profile is yet to be completely elucidated,
its structural similarity to MDMA provides a strong foundation for predicting its metabolic fate,
potential in vivo effects, and possible neurotoxicological risks. The significant gaps in the
current knowledge base, particularly concerning its pharmacokinetics and in vivo activity,
highlight the need for further dedicated research. This technical guide serves as a
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comprehensive resource for scientists and researchers, providing the available data and

outlining key experimental approaches to further investigate the pharmacological properties of

this intriguing molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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